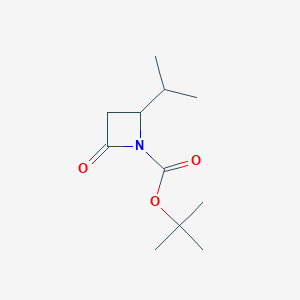
(E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid, also known as OPB-9195, is a small molecule inhibitor of the serine protease, HtrA1. This compound has drawn significant attention from researchers due to its potential use in treating a variety of diseases, including cancer and age-related macular degeneration.
Mechanism of Action
(E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid works by inhibiting the activity of HtrA1, a serine protease that is involved in a variety of cellular processes, including apoptosis and cell migration. By inhibiting HtrA1, (E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid can prevent the growth and migration of cancer cells, as well as prevent the accumulation of abnormal proteins in the retina.
Biochemical and Physiological Effects:
(E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid has been shown to have a variety of biochemical and physiological effects, including inhibiting the activity of HtrA1, preventing the growth and migration of cancer cells, and preventing the accumulation of abnormal proteins in the retina. These effects have been observed in both in vitro and in vivo studies.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid in lab experiments is its specificity for HtrA1, which allows researchers to study the effects of inhibiting this specific protease. However, one limitation of using (E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on (E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid. One direction is to further study its potential use in treating cancer and age-related macular degeneration. Another direction is to investigate its potential use in treating other diseases that involve abnormal protein accumulation, such as Alzheimer's disease. Additionally, researchers could explore the use of (E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid in combination with other drugs to enhance its therapeutic effects. Finally, further studies could be conducted to better understand the mechanism of action of (E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid and its effects on other cellular processes.
Synthesis Methods
(E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid can be synthesized using a multi-step process that involves the reaction of 4-(piperidin-1-yl)aniline with various reagents to produce the final product. This synthesis method has been optimized to produce high yields of pure (E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid.
Scientific Research Applications
(E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid has been extensively studied for its potential use as a therapeutic agent in cancer and age-related macular degeneration. In cancer, (E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid has been shown to inhibit the growth of various cancer cell lines by targeting HtrA1. In age-related macular degeneration, (E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid has been shown to prevent the accumulation of abnormal proteins in the retina, which can lead to vision loss.
properties
IUPAC Name |
(E)-4-oxo-4-(4-piperidin-1-ylanilino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14(8-9-15(19)20)16-12-4-6-13(7-5-12)17-10-2-1-3-11-17/h4-9H,1-3,10-11H2,(H,16,18)(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLSMQALWUUSJF-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-oxo-4-((4-(piperidin-1-yl)phenyl)amino)but-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2519005.png)
![1-[3-Cyano-6-(trifluoromethyl)-2-pyridinyl]-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B2519007.png)
![4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2519009.png)
![1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2519010.png)

![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2519012.png)
![5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2519013.png)



![Ethyl 4-({[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2519023.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2519027.png)